N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-2-4-11(5-3-10)8-13-17-18-15(22-13)16-14(19)12-9-20-6-7-21-12/h2-5,9H,6-8H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPBQVPOXKSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” are currently unknown
Mode of Action
Based on its structural similarity to other benzyl compounds, it may interact with its targets through a variety of mechanisms, including free radical reactions.
Biological Activity
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound belonging to the oxadiazole derivatives class. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a 1,3,4-oxadiazole ring and a 1,4-dioxine moiety. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways such as the PI3K/Akt pathway .
Anticancer Activity
Recent studies have evaluated the anticancer properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4j | MDA-MB-231 (Bcl-2+) | 0.52–0.88 |
| 4k | HeLa (Bcl-2+) | <10 |
| 4f | Jurkat (Bcl-2−) | Inactive |
These results indicate that oxadiazole derivatives can selectively target Bcl-2 expressing cancer cells while showing minimal activity against Bcl-2 negative cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been investigated. Compounds similar to this compound have been reported to exhibit significant antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa—both critical targets in current antimicrobial research .
Case Studies
Several studies have highlighted the biological activities associated with oxadiazole derivatives:
- Study on Anticancer Activity : A comprehensive evaluation of various oxadiazole derivatives showed that certain modifications led to enhanced activity against human cancer cell lines. The structure–activity relationship (SAR) indicated that substituents on the oxadiazole ring significantly influenced potency .
- Antimicrobial Research : In a recent investigation into the antimicrobial properties of oxadiazole compounds, derivatives similar to our compound were found to possess effective inhibitory concentrations against resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have shown promising results against various cancer cell lines. A study indicated that certain oxadiazole derivatives displayed percent growth inhibition (PGI) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
Case Study:
In a recent investigation into the anticancer efficacy of oxadiazole derivatives, it was found that compounds with similar structural features significantly induced apoptosis in glioblastoma cells. These compounds were tested through cytotoxic assays and demonstrated a potent ability to damage DNA in cancer cells .
Antibacterial Properties
The antibacterial potential of oxadiazole derivatives has also been explored extensively. Studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study:
A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains. Results showed notable inhibition zones in cultures treated with these compounds, suggesting their viability as new antibacterial agents .
Biological Significance
The biological significance of this compound extends beyond anticancer and antibacterial activities. The compound exhibits:
- Antidiabetic Effects: Some derivatives have shown potential in lowering glucose levels in diabetic models such as Drosophila melanogaster, indicating their possible use in managing diabetes .
- Antimicrobial Activity: Beyond antibacterial properties, oxadiazoles have been reported to possess antifungal and antiviral activities as well .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Oxadiazole/Oxadiazine Derivatives
Key Observations :
Substituent-Driven Activity :
- The target compound ’s 4-methylbenzyl group may enhance lipophilicity compared to Analog 1’s polar sulfamoyl moiety . This could favor better blood-brain barrier penetration but reduce aqueous solubility.
- Analog 3’s trifluoromethylphenyl group confers strong electronegativity, likely improving target binding via halogen bonds in antimicrobial applications .
Core Scaffold Variations :
- The target compound ’s 1,3,4-oxadiazole-dihydrodioxine hybrid structure is distinct from Analog 2’s 1,3,4-oxadiazine-thiazole framework. Oxadiazines in Analog 2 exhibit antioxidant activity due to radical scavenging by the thiazole-aryl system .
Bioactivity Trends :
- Sulfamoyl-containing analogs (e.g., Analog 1) are associated with enzyme inhibition (e.g., carbonic anhydrase), while thioacetamide derivatives (e.g., Analog 3) show broader antimicrobial spectra .
Pharmacological and Mechanistic Insights
- Antimicrobial Potential: Analog 3’s MIC values (4–16 µg/mL) suggest moderate potency, likely due to the thioether linkage enhancing membrane disruption. The target compound lacks a thioether group but may leverage its dihydrodioxine ring for redox-mediated activity .
- Antioxidant Capacity : Analog 2’s DPPH radical scavenging (IC₅₀: 8–12 µM) highlights the role of arylthiazol groups in stabilizing free radicals. The target compound ’s dihydrodioxine may offer similar redox activity but requires experimental validation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
- Methodological Answer : Synthesis typically involves sequential coupling of the oxadiazole and dihydrodioxine moieties. Key steps include cyclization of thiosemicarbazide derivatives to form the 1,3,4-oxadiazol-2-yl group and amide coupling using carbodiimide reagents (e.g., EDCI/HOBt). Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) enhances yield and purity. Microwave-assisted synthesis can reduce reaction times by 30–50% .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the oxadiazole and dihydrodioxine ring systems. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight within ±2 ppm error .
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer : Use thin-layer chromatography (TLC) to monitor reaction progress. Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures removes unreacted intermediates. Purity ≥95% is achievable via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA identifies energetically favorable pathways. Coupling computational results with experimental data (e.g., ICReDD’s reaction path search) reduces trial-and-error by 40–60% .
Q. How can statistical experimental design resolve contradictions in yield or activity data?
- Methodological Answer : Apply a Box-Behnken or central composite design to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions while minimizing experiments by 50%. Conflicting data can be analyzed via ANOVA to isolate significant factors .
Q. What mechanisms explain the compound’s biological interactions, and how can they be validated?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Validate via surface plasmon resonance (SPR) for kinetic analysis (ka/kd rates) or isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Mutagenesis studies confirm critical binding residues .
Q. How do structural modifications influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) and assess logP (HPLC-based) for lipophilicity. Measure solubility in PBS (pH 7.4) and metabolic stability using liver microsomes. ADMET predictions (SwissADME) guide prioritization of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
